2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol
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Description
“2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 . It is primarily used for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 150°C and a predicted boiling point of approximately 500.6°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm3 .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Compounds containing the piperidine moiety have been synthesized through microwave-assisted methods and evaluated for their antibacterial activity. One study describes the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the efficiency of microwave irradiation in promoting these reactions and the antibacterial properties of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Stereospecific Rearrangements in Synthesis
Stereospecific rearrangements have been observed in the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. This process involves conjugate additions of amino alcohols to vinyl sulfones, leading to the formation of substituted pyrrolidines through a series of stereospecific rearrangements (Back, Parvez, & Zhai, 2003).
Base Labile Protecting Group for Peptide Synthesis
A base labile urethane group derived from 2,2-bis(4′-nitrophenyl)ethan-1-ol has been developed as an amine protecting group, useful in peptide and glycopeptide synthesis. This protecting group can be cleaved using specific reagents, demonstrating its utility in the synthesis of complex biomolecules (Ramage et al., 1991).
Coordination Chemistry and Luminescence
Research into the coordination behavior of hexadentate N-donor Schiff bases towards zinc(II)pseudohalides has led to the synthesis of novel complexes with potential applications in luminescence. These studies explore the structural characteristics of these complexes and their luminescent properties, contributing to the development of new materials for optical applications (Ghosh et al., 2006).
Antimicrobial and Pancreatic Lipase Inhibitory Activities
Schiff bases containing piperidine and related moieties have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, these compounds have shown promising pancreatic lipase inhibitory activities, indicating their potential in the development of treatments for conditions such as obesity (Warad et al., 2020).
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-10-4-5-12(13(16)9-10)14(19)17-7-2-1-3-11(17)6-8-18/h4-5,9,11,18H,1-3,6-8,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKLFZCRLFGJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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